2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1H-imidazole
Description
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-1-(2-methoxyethyl)-5-(4-methoxyphenyl)imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2S/c1-24-12-11-23-19(16-5-9-18(25-2)10-6-16)13-22-20(23)26-14-15-3-7-17(21)8-4-15/h3-10,13H,11-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRHRFQFYFFRDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=CN=C1SCC2=CC=C(C=C2)F)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in p38 MAPK Inhibition
Key Compounds:
Structural Insights:
- Position 2: The (4-fluorophenyl)methylsulfanyl group in the target compound differs from SB203580’s methylsulfonylphenyl and SB202190’s hydroxyphenyl.
- Position 1 : The 2-methoxyethyl group in the target compound introduces flexibility and polarity, contrasting with SB compounds’ rigid pyridyl or ethyl groups. This may enhance solubility but reduce hydrophobic interactions.
- Position 5 : The 4-methoxyphenyl substituent in the target compound mimics the 4-fluorophenyl group in SB203580/SB202190 but with increased electron density, possibly affecting π-π stacking in kinase binding.
Diarylimidazole Derivatives with Modified Aryl Groups
Key Compounds:
Functional Group Impact:
- Electron-Withdrawing Groups : The trifluoromethyl group in enhances metabolic stability but may reduce solubility, whereas the target compound’s methoxy groups balance hydrophilicity and binding.
- Halogenated Aryl Groups : Bromine in increases molecular weight and steric hindrance, contrasting with the target compound’s fluorine-based design for optimized size and electronegativity.
Imidazoles with Styryl and Sulfanyl Modifications
Key Compounds:
Comparative Analysis:
Research Findings and Structure-Activity Relationship (SAR)
- p38 MAPK Inhibition : SB203580 and SB202190 achieve sub-micromolar IC₅₀ values due to their 4-fluorophenyl and pyridyl groups, which stabilize interactions with ATP-binding pockets. The target compound’s 4-methoxyphenyl group may reduce potency compared to SB agents but improve selectivity.
- Solubility vs. Binding Affinity : The methoxyethyl and methoxyphenyl groups in the target compound likely enhance aqueous solubility over SB203580’s lipophilic methylsulfonyl group, though this may come at the cost of reduced membrane permeability.
Preparation Methods
Formation of the Imidazole Core
A three-component reaction between 4-methoxybenzaldehyde , ammonium acetate , and TosMIC (18 ) in methanol under basic conditions (e.g., NaH/THF) yields 1,4,5-trisubstituted imidazole intermediates. The 4-methoxyphenyl group is introduced at position 5 via the aldehyde component.
Reaction Conditions :
N-Alkylation at Position 1
The 2-methoxyethyl group is introduced via alkylation of the imidazole nitrogen at position 1. Treatment with 2-methoxyethyl chloride in the presence of K₂CO₃ in DMF at 60°C achieves selective N-alkylation.
Optimization Note :
Thiolation at Position 2
A brominated intermediate at position 2 is generated using N-bromosuccinimide (NBS) in acetonitrile. Subsequent nucleophilic substitution with (4-fluorophenyl)methanethiol in the presence of K₂CO₃ affords the target sulfanyl group.
Key Data :
-
Bromination yield: 72%
-
Thiol substitution yield: 68%
Radziszewski Condensation Followed by Sequential Functionalization
The Radziszewski method, involving condensation of diketones, aldehydes, and ammonia, is effective for 2,4,5-trisubstituted imidazoles.
One-Pot Imidazole Formation
Glyoxal (derived from oxidation of acetophenone derivatives using HBr/DMSO) reacts with 4-methoxybenzaldehyde and ammonium acetate in methanol to form a 5-(4-methoxyphenyl)imidazole scaffold.
Critical Parameters :
Introduction of the 2-Methoxyethyl Group
Selective N-alkylation at position 1 is achieved using 2-methoxyethyl triflate under phase-transfer conditions (tetrabutylammonium bromide, NaOH/H₂O).
Sulfanyl Group Installation
A Pd-catalyzed C–S coupling reaction between a brominated intermediate and (4-fluorophenyl)methanethiol using Pd(OAc)₂/Xantphos in toluene at 110°C introduces the sulfanyl group.
Ullmann-Type Coupling for Aryl Group Introduction
Copper-catalyzed Ullmann coupling enables direct arylation of imidazole precursors.
Synthesis of 1-(2-Methoxyethyl)imidazole
Imidazole is alkylated with 2-methoxyethyl iodide using CuI/L-proline in DMSO at 90°C, yielding 1-(2-methoxyethyl)-1H-imidazole.
Sequential Arylations at Positions 2 and 5
-
Position 5 : Coupling with 4-iodoanisole via Cu₂(BDC)₂(DABCO) catalyst in DMF at 120°C.
-
Position 2 : Thiolation via SNAr reaction with (4-fluorophenyl)methanethiol under basic conditions.
Yield Optimization :
Post-Synthetic Modifications of Prefunctionalized Imidazoles
Thiol-Ene Click Chemistry
A thiol-ene reaction between 1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1H-imidazole-2-carbaldehyde and (4-fluorophenyl)methanethiol under UV light (365 nm) introduces the sulfanyl group.
Advantages :
-
High regioselectivity
-
Mild conditions (room temperature, 2 h)
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Regioselectivity | Scalability |
|---|---|---|---|---|
| Van Leusen + Alkylation | TosMIC cycloaddition | 68–78 | High | Moderate |
| Radziszewski Condensation | One-pot oxidation/condensation | 65–69 | Moderate | High |
| Ullmann Coupling | Copper-mediated arylation | 70–75 | High | Low |
| Thiol-Ene Reaction | Photochemical thiolation | 72 | Excellent | High |
Q & A
What are the optimal synthetic routes for this compound, and how can purity be maximized?
Level: Basic
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with condensation of 4-fluorobenzyl mercaptan with pre-functionalized imidazole intermediates. Key steps include:
- Step 1: Formation of the imidazole core via cyclization of α-ketoamides or thioureas under acidic conditions.
- Step 2: Introduction of the 2-methoxyethyl group via nucleophilic substitution (e.g., using 2-methoxyethyl chloride and a base like K₂CO₃).
- Step 3: Sulfanyl group attachment using [(4-fluorophenyl)methyl]thiol in the presence of a coupling agent (e.g., DCC).
Optimization:
- Use anhydrous solvents (e.g., DMF or THF) to avoid hydrolysis byproducts.
- Monitor reaction progress via HPLC (for intermediate purity) and ¹H/¹³C NMR (for structural confirmation).
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .
How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?
Level: Advanced
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for elucidating conformation and intermolecular interactions:
- Data Collection: Use a high-resolution diffractometer (e.g., Bruker D8 Quest) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement: Employ SHELXL for structure solution, leveraging Hirshfeld surface analysis to quantify weak interactions (e.g., C–H···F/N bonds).
- Validation: Cross-check with PLATON to detect twinning or disorder. For example, dihedral angles between fluorophenyl and methoxyphenyl groups (e.g., 12.65°–84.15°) reveal steric constraints .
What strategies mitigate low yields during sulfanyl-group incorporation?
Level: Advanced
Methodological Answer:
Low yields often stem from competing side reactions (e.g., oxidation of the sulfanyl group):
- Prevention: Use inert atmosphere (N₂/Ar) and antioxidants like BHT.
- Catalysis: Introduce Pd(OAc)₂ or CuI to accelerate thiol-ene coupling.
- Workup: Quench reactions with aqueous Na₂S₂O₃ to remove excess thiols. Validate success via LC-MS and FT-IR (S–H stretch at ~2550 cm⁻¹ absence) .
How can computational modeling predict biological target interactions?
Level: Advanced
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model binding to targets like p38 MAP kinase (homology model based on PDB: 1OUY).
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds (e.g., between the imidazole N–H and kinase Asp168).
- SAR Analysis: Compare with analogs (e.g., SB 202190 in ) to identify critical substituents (e.g., 4-methoxyphenyl enhances hydrophobic interactions) .
What analytical techniques validate thermal stability for long-term storage?
Level: Basic
Methodological Answer:
- DSC/TGA: Perform under N₂ (10°C/min ramp) to determine melting points (Tm) and decomposition thresholds (Td). For this compound, expect Tm ~180–200°C and Td >250°C.
- Karl Fischer Titration: Measure residual moisture (<0.1% for hygroscopic batches).
- Accelerated Stability Testing: Store at 40°C/75% RH for 6 months; monitor degradation via HPLC-UV (λ = 254 nm) .
How to address contradictory bioactivity data across cell lines?
Level: Advanced
Methodological Answer:
Discrepancies may arise from off-target effects or assay conditions:
- Dose-Response Curves: Use GraphPad Prism to calculate IC₅₀ values (e.g., compare HEK293 vs. HeLa cells).
- Pathway Profiling: Apply RNA-seq or Phospho-Proteomics to identify differentially regulated pathways.
- Control Experiments: Include kinase inhibitors (e.g., SB203580 in ) to isolate p38 MAPK-specific effects .
What role do hydrogen-bonding motifs play in crystallization?
Level: Advanced
Methodological Answer:
- Graph Set Analysis: Use Mercury to classify motifs (e.g., C(6) chains from C–H···O/N interactions).
- Intermolecular Forces: Weak C–H···F bonds (2.5–3.0 Å) stabilize the lattice, as seen in analogous imidazole derivatives ().
- Solvent Selection: Polar aprotic solvents (e.g., DMSO) favor π-stacking; non-polar solvents (toluene) promote H-bond networks .
How to optimize reaction conditions for scale-up (10g to 1kg)?
Level: Advanced
Methodological Answer:
- Process Chemistry: Replace column chromatography with centrifugal partition chromatography (CPC) for higher throughput.
- Safety: Conduct DSC to identify exothermic risks during sulfanyl-group reactions.
- Quality Control: Implement PAT (Process Analytical Technology) with inline FT-IR for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
